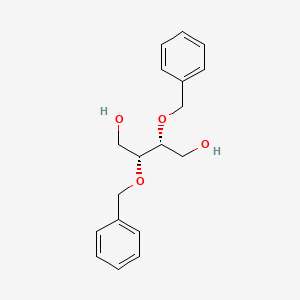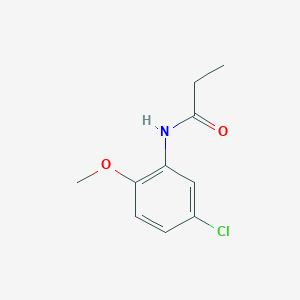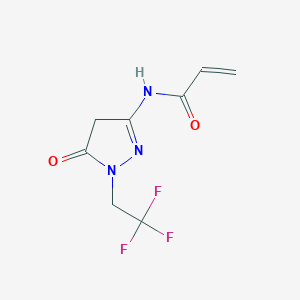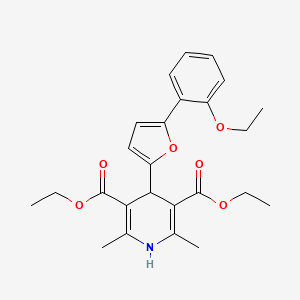![molecular formula C10H16Br2 B11943649 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane CAS No. 64392-75-2](/img/structure/B11943649.png)
7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane: is a bicyclic organic compound with the molecular formula C10H16Br2 It is characterized by the presence of two bromine atoms and three methyl groups attached to a bicyclo[410]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane typically involves the bromination of 1,4,4-trimethylbicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1,4,4-trimethylbicyclo[4.1.0]heptane by using reducing agents like lithium aluminum hydride.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed:
Substitution: Formation of 7-hydroxy-1,4,4-trimethylbicyclo[4.1.0]heptane.
Reduction: Formation of 1,4,4-trimethylbicyclo[4.1.0]heptane.
Elimination: Formation of 7,7-dimethylbicyclo[4.1.0]hept-1-ene.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is used as a precursor for the synthesis of various derivatives. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research may focus on its potential as a pharmacophore or its interactions with biological macromolecules .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure. It may also find applications in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is primarily based on its ability to undergo substitution and elimination reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
- 7,7-Dichloro-1,4,4-trimethylbicyclo[4.1.0]heptane
- 7,7-Diiodo-1,4,4-trimethylbicyclo[4.1.0]heptane
- 1,4,4-Trimethylbicyclo[4.1.0]heptane
Comparison: Compared to its chloro and iodo analogs, 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane exhibits different reactivity due to the nature of the bromine atoms. Bromine is more reactive than chlorine but less reactive than iodine, making this compound unique in its reactivity profile. Additionally, the presence of three methyl groups provides steric hindrance, influencing the compound’s chemical behavior .
Propiedades
Número CAS |
64392-75-2 |
|---|---|
Fórmula molecular |
C10H16Br2 |
Peso molecular |
296.04 g/mol |
Nombre IUPAC |
7,7-dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16Br2/c1-8(2)4-5-9(3)7(6-8)10(9,11)12/h7H,4-6H2,1-3H3 |
Clave InChI |
AUNQMHUWULJKSP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(C(C1)C2(Br)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)


![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)
![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)


methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)


![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)

